Rac threo-Dihydro Bupropion-d9 is a stable isotope-labeled derivative of Bupropion, a well-known antidepressant and smoking cessation aid. The compound is characterized by the incorporation of deuterium atoms, which allows for enhanced tracking and analysis in pharmacokinetic studies. Its unique labeling makes it a valuable tool in research aimed at understanding the metabolism and effects of Bupropion and its metabolites.
Rac threo-Dihydro Bupropion-d9 is synthesized from Bupropion through enzymatic reduction, primarily involving 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases. This compound is available from various chemical suppliers, including BenchChem and LGC Standards, where it is often provided as a hydrochloride salt .
This compound falls under several categories:
Rac threo-Dihydro Bupropion-d9 is synthesized through the reduction of Bupropion. The key steps involve:
The molecular formula for rac threo-Dihydro Bupropion-d9 is , with a molecular weight of approximately 250.81 g/mol.
O[C@@H](C1=CC(Cl)=CC=C1)[C@H](C)NC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
Rac threo-Dihydro Bupropion-d9 can participate in various chemical reactions:
The synthesis predominantly utilizes:
The main product from the reduction of Bupropion is rac threo-Dihydro Bupropion-d9, distinguished by its stable isotope labeling.
Rac threo-Dihydro Bupropion-d9 functions similarly to its parent compound, Bupropion. It acts primarily by:
The compound is formed through metabolic pathways involving:
The action leads to increased availability of neurotransmitters, which can improve mood and alleviate depressive symptoms.
Rac threo-Dihydro Bupropion-d9 has several important applications in scientific research:
rac threo-Dihydro Bupropion-d9 is a deuterium-labeled stereoisomer of the bupropion metabolite dihydrobupropion. Its molecular formula is C₁₃H₁₁D₉ClNO·HCl, with a molecular weight of 287.27 g/mol for the hydrochloride salt form [2] [5]. The compound features threo relative stereochemistry at its two chiral centers: the carbon bearing the hydroxyl group (C1) and the adjacent carbon bearing the secondary amine (C2). In the threo configuration, these substituents adopt an anti relationship in the preferred staggered conformation, distinguishing it from the erythro diastereomer where they adopt a gauche orientation.
Deuterium labeling occurs at nine positions within the tert-butylamino moiety, specifically as three equivalent -CD₃ groups, yielding a (1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl) substituent [3] [5]. This strategic labeling minimizes isotopic interference during mass spectrometry while maintaining near-identical physicochemical properties to the unlabeled metabolite. The hydrochloride salt form enhances stability and solubility, with the compound typically appearing as a white crystalline solid [3].
Table 1: Structural Characteristics of rac threo-Dihydro Bupropion-d9
Property | Specification |
---|---|
Molecular Formula | C₁₃H₁₁D₉ClNO·HCl (Hydrochloride salt) |
Molecular Weight | 287.27 g/mol |
CAS Number (labeled) | 1392209-60-7 |
CAS Number (unlabeled) | 80478-42-8 |
Deuterium Positions | 9 deuterium atoms in tert-butylamino group |
Deuterium Purity | ≥99.5 atom % D |
Stereochemistry | Racemic threo diastereomers [(1R,2R)/(1S,2S)] |
The primary utility of rac threo-dihydro bupropion-d9 lies in its application as an internal standard for quantifying bupropion metabolites in biological matrices. Its near-identical chemical behavior to endogenous threo-dihydrobupropion—coupled with a +9 Da mass shift—enables precise correction for analyte loss during sample preparation and ionization variability in LC-MS/MS [3] [5].
In validated analytical methods, this compound co-elutes with unlabeled threo-dihydrobupropion but resolves at distinct mass transitions:
This separation allows for selective quantification without interference from endogenous metabolites or matrix components. Method validation studies demonstrate exceptional performance:
The deuterated standard is essential for elucidating bupropion’s metabolic fate, particularly in resolving the pharmacokinetic disparity between diastereomers. While 4-hydroxybupropion dominates plasma exposure (17× higher AUC than bupropion), threo-dihydrobupropion exhibits 7× higher exposure and an extended half-life (18–20 hours) [4]. Without isotopic internal standards, cross-talk between diastereomers and overlapping chromatographic peaks would compromise data accuracy.
Table 2: LC-MS/MS Analytical Performance Using rac threo-Dihydro Bupropion-d9 as Internal Standard
Parameter | Value | Significance |
---|---|---|
Retention Time | ~6.2 min (C18 column) | Co-elution with unlabeled analyte |
Q1/Q3 Transition | 241.9 → 116.0 | Specific detection of threo-dihydro form |
Linearity Range | 0.15–200 ng/mL | Covers clinical concentrations |
Intra-Day Precision | <9.8% RSD | High reproducibility |
Inter-Day Accuracy | 88.5–99.9% | Minimal systematic error |
Extraction Recovery | 92–105% | Efficient from plasma/serum |
The synthesis of rac threo-dihydro bupropion-d9 emerged from the need to address stereochemical complexities in bupropion metabolism. Early studies misidentified dihydrobupropion diastereomers due to inconsistent nomenclature and overlapping chromatographic peaks [4]. The commercial availability of deuterated diastereomers (~2010s) enabled researchers to resolve these ambiguities, revealing that:
Deuterated standards clarified the enantioselective metabolism of bupropion. CYP2B6-mediated oxidation generates 4-hydroxybupropion, while carbonyl reductases produce threo and erythro diastereomers with distinct clearance rates [4]. The threo isomer’s prolonged half-life (18–20 hours) suggested potential contributions to bupropion’s sustained antidepressant effects, though it exhibits lower receptor affinity than the parent drug.
Pharmacologically, rac threo-dihydro bupropion-d9 enables:
The compound’s development marked a shift toward stereochemically-aware pharmacokinetics in antidepressant research. Prior analytical artifacts—such as misattributed erythro/threo peaks—were resolved using deuterated internal standards, establishing that commercial "dihydrobupropion" often contained variable diastereomeric mixtures [4].
Table 3: Comparative Pharmacokinetics of Bupropion and Key Metabolites
Metabolite | Relative Plasma Exposure (AUC) | Half-Life (h) | Primary Metabolic Route |
---|---|---|---|
Bupropion | 1.0 (Reference) | 12–14 | CYP2B6 oxidation |
4-Hydroxybupropion | 17× higher | 20–22 | CYP2B6 hydroxylation |
Threo-Dihydrobupropion | 7× higher | 18–20 | Carbonyl reduction |
Erythro-Dihydrobupropion | 0.5× lower | 14–16 | Carbonyl reduction |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9